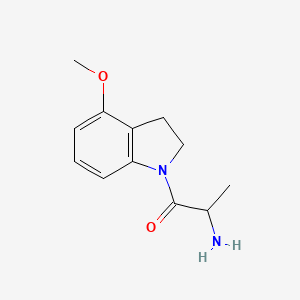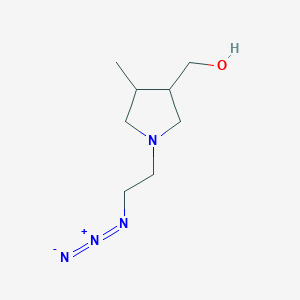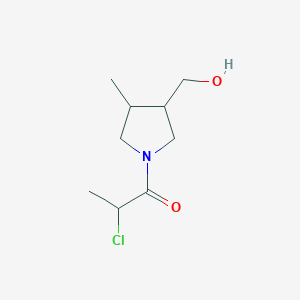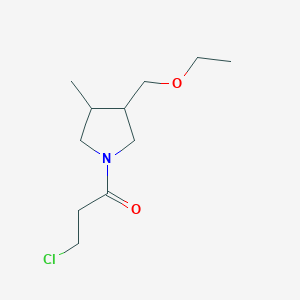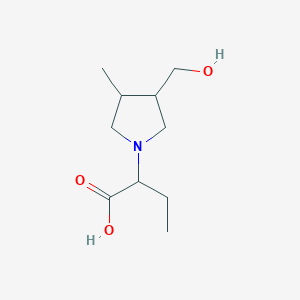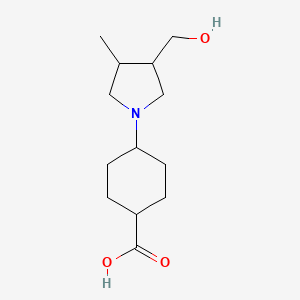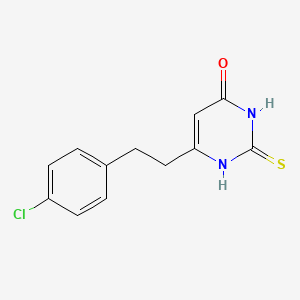
6-(4-chlorophenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Chlorophenethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, or 6-CPT-2-THP, is a synthetic compound with a range of potential applications in scientific research. It is a member of the pyrimidine family, a group of heterocyclic compounds that are important in biochemistry and pharmacology. 6-CPT-2-THP has been studied for its potential use in drug delivery, as a prodrug, and as a potential therapeutic agent.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. The thioxo-dihydropyrimidinone moiety can undergo further chemical transformations to create diverse heterocyclic structures that are often found in pharmacologically active molecules .
Development of Antimicrobial Agents
Research indicates potential for the compound to be modified into agents with antimicrobial properties. The structural motif of dihydropyrimidinones has been associated with antibacterial and antifungal activity, making it a valuable scaffold for developing new antimicrobial drugs .
Anti-Inflammatory Applications
The core structure of the compound is similar to that of known anti-inflammatory agents. This suggests that with appropriate functionalization, it could be developed into a new class of anti-inflammatory medications, particularly for conditions where current treatments are inadequate .
Cancer Research
Compounds with the 4-chlorophenethyl group have shown promise in cancer research. They can be designed to interfere with specific cellular pathways that are overactive in cancer cells, providing a targeted approach to cancer therapy .
Neuroprotective Therapies
The compound’s structure is conducive to modification into neuroprotective agents. These could potentially be used to treat neurodegenerative diseases by protecting neurons from damage or by modulating neurotransmitter systems .
Enzyme Inhibition
Due to its unique structure, the compound could be used to design enzyme inhibitors that have applications in treating various diseases. For example, it could be tailored to inhibit enzymes that are involved in the progression of metabolic disorders .
Propriétés
IUPAC Name |
6-[2-(4-chlorophenyl)ethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c13-9-4-1-8(2-5-9)3-6-10-7-11(16)15-12(17)14-10/h1-2,4-5,7H,3,6H2,(H2,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOBLNGGJAPVNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC(=O)NC(=S)N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

